molecular formula C17H21ClN2O B2995852 N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide CAS No. 1396750-32-5

N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide

Cat. No. B2995852
CAS RN: 1396750-32-5
M. Wt: 304.82
InChI Key: LNYFTISKOYBGAJ-UHFFFAOYSA-N
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Description

N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide, commonly known as ABCC9 activator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied for its ability to activate ATP-sensitive potassium (KATP) channels, which are involved in regulating various physiological processes.

Scientific Research Applications

Serotonin-3 Receptor Antagonism

A study focused on the development of potent serotonin-3 (5-HT3) receptor antagonists, where derivatives of 2-alkoxy-4-amino-5-chlorobenzamide were synthesized, including compounds with heteroalicyclic rings like azepane. These compounds were evaluated for their 5-HT3 receptor antagonistic activity, showing potent activity without significant 5-HT4 receptor binding affinity, highlighting their potential application in treating conditions associated with the serotonin system (Harada et al., 1995).

Synthesis of 2-Substituted 2H-Azepines

Another research explored the reaction of 2-methoxy-3H-azepine with N-bromosuccinimide (NBS), leading to efficient synthesis of 2-substituted 2H-azepines. This reaction, under specific conditions, yielded derivatives through a regioselective adduct formation, demonstrating the chemical versatility of azepane-containing compounds in synthetic chemistry (Cordonier et al., 2005).

PKB Inhibitors

Research into novel azepane derivatives for inhibiting protein kinase B (PKB-alpha) and protein kinase A (PKA) was conducted. Modifications of the azepane structure resulted in compounds with significant in vitro inhibitory activity against PKA and PKB-alpha, showing potential for therapeutic applications in diseases associated with these enzymes (Breitenlechner et al., 2004).

Herbicidal Activity

A group of benzamides, including N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, demonstrated herbicidal activity on annual and perennial grasses, indicating potential agricultural applications for benzamide derivatives in managing unwanted vegetation (Viste et al., 1970).

Photoinduced Biological Control

Investigations into azobenzene derivatives for controlling biological targets in vivo through photoisomerization highlight the potential of azepane and benzamide structures in developing optically controlled drugs, offering precise temporal and spatial control over drug activity (Dong et al., 2015).

properties

IUPAC Name

N-[4-(azepan-1-yl)but-2-ynyl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O/c18-16-10-4-3-9-15(16)17(21)19-11-5-8-14-20-12-6-1-2-7-13-20/h3-4,9-10H,1-2,6-7,11-14H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYFTISKOYBGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC#CCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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